3-(Trifluoromethyl)phenethylamine hydrochloride
Overview
Description
3-(Trifluoromethyl)phenethylamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N and a molecular weight of 225.64 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenethylamine backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
3-(Trifluoromethyl)phenethylamine hydrochloride, also known as fenfluramine hydrochloride , is a phenethylamine that is structurally similar to serotonin . Its primary targets are serotonergic and other neurologic receptors .
Mode of Action
Fenfluramine hydrochloride increases extracellular serotonin levels and modulates serotonergic and other neurologic receptors . This modulation of neurotransmission is the key to its effectiveness in treating pharmacoresistant seizures .
Biochemical Pathways
It is known that the compound’s ability to increase extracellular serotonin levels and control neurotransmission plays a significant role in its therapeutic effects .
Pharmacokinetics
It is known that the compound has an elimination half-life of 13–30 hours .
Result of Action
The primary result of fenfluramine hydrochloride’s action is a significant reduction in the frequency of convulsive seizures . This is achieved through its modulation of neurotransmission, particularly its increase of extracellular serotonin levels .
Action Environment
The action, efficacy, and stability of fenfluramine hydrochloride can be influenced by various environmental factors. For instance, concomitant use of other CNS depressants, including alcohol, may potentiate the effects of fenfluramine . Additionally, the compound’s effectiveness can be affected by the patient’s renal function .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)phenethylamine hydrochloride typically involves the reaction of 3-(Trifluoromethyl)benzaldehyde with nitromethane to form 3-(Trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 3-(Trifluoromethyl)phenethylamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
3-(Trifluoromethyl)phenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-(Trifluoromethyl)phenethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
3-(Trifluoromethyl)phenethylamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Fenfluramine hydrochloride: Known for its use as an appetite suppressant and in the treatment of seizures associated with Dravet syndrome.
Phenethylamine derivatives: These compounds share a similar backbone but differ in their substituents, leading to varied biological activities.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOPDIMPZSSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584754 | |
Record name | 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141029-17-6 | |
Record name | 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)phenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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